molecular formula C25H21N3 B2796098 1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-17-9

1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2796098
CAS RN: 901004-17-9
M. Wt: 363.464
InChI Key: CROQMGNBGMNTCJ-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains a quinoline structure. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using several methods. Some of the classical synthesis protocols include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. This gives it a double-ring structure with a nitrogen atom in one of the rings . The specific compound you’re asking about would have additional functional groups attached to this basic quinoline structure.


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It can undergo reactions such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on the exact structure of the compound. In general, quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor .

Scientific Research Applications

Anticancer Properties

1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its potential as a targeted therapy is ongoing .

Neuroprotection and Neurodegenerative Diseases

This compound has shown neuroprotective effects in preclinical models. It modulates neuronal signaling pathways, reduces oxidative stress, and enhances synaptic plasticity. Researchers are particularly interested in its potential for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Anti-Inflammatory Activity

1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It may hold promise for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .

Antimicrobial Applications

Studies have explored its antimicrobial effects against bacteria, fungi, and parasites. It shows activity against drug-resistant strains, making it a potential candidate for novel antibiotics or antifungal agents .

Photophysical Properties and Organic Electronics

This compound’s unique photophysical properties make it valuable for organic electronics. Researchers have used it in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). Its electron-accepting properties contribute to efficient charge transport .

Molecular Probes and Imaging Agents

1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can serve as a fluorescent probe for cellular imaging. Its fluorescence properties allow researchers to visualize specific cellular processes and track molecular interactions in real time .

Mechanism of Action

The mechanism of action of quinoline-based compounds can vary widely depending on the specific compound and its intended use. Many quinoline derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory .

Safety and Hazards

Like many organic compounds, quinoline and its derivatives should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin . Always follow safety guidelines when handling these compounds.

Future Directions

Quinoline and its derivatives continue to be an area of active research, particularly in the field of medicinal chemistry. Researchers are exploring new synthetic methods, studying their mechanisms of action, and developing new drugs based on quinoline structures .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-16-12-13-20-22(14-16)26-15-21-24(19-9-5-4-6-10-19)27-28(25(20)21)23-11-7-8-17(2)18(23)3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROQMGNBGMNTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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